molecular formula C21H23N3O4 B6543475 N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1021207-02-2

N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No.: B6543475
CAS No.: 1021207-02-2
M. Wt: 381.4 g/mol
InChI Key: APZJVAZADSWSKV-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-Phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a structurally complex organic compound featuring:

  • A cyclopropane ring, contributing rigidity and steric constraints.
  • A phenoxyacetamido group attached to an ethylcarbamoyl chain.
  • A para-substituted phenyl group linked to the cyclopropanecarboxamide moiety.

This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active amides.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(14-28-18-4-2-1-3-5-18)22-12-13-23-20(26)15-8-10-17(11-9-15)24-21(27)16-6-7-16/h1-5,8-11,16H,6-7,12-14H2,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZJVAZADSWSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Affinity: Molecular docking studies (e.g., AutoDock4) suggest that the target compound’s phenoxyacetamido group forms hydrogen bonds with catalytic residues in hypothetical enzyme targets, akin to sulfamoyl groups in related compounds .
  • Synthetic Challenges : Multi-step synthesis is required for introducing the cyclopropane ring and carbamoyl chains, with yields highly dependent on reaction conditions (e.g., solvent polarity, catalyst use) .
  • Biological Potential: While direct data are lacking, analogues with similar structures show activity in antimicrobial and anticancer assays, supporting further investigation .

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